![molecular formula C40H38N4O2 B14200572 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] CAS No. 832731-36-9](/img/structure/B14200572.png)
N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] typically involves the reaction of N-phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine with a peroxide source under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of radical species.
Reduction: The diamine groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products Formed
Oxidation: Formation of radical intermediates and subsequent products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential as an antioxidant due to its peroxide and diamine groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized as a stabilizer in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] involves the generation of radical species through the cleavage of the peroxide bond. These radicals can then interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The diamine groups can also participate in redox reactions, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is unique due to the presence of both peroxide and diamine functional groups, which impart distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
832731-36-9 |
|---|---|
Fórmula molecular |
C40H38N4O2 |
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
4-N-phenyl-1-N-(1-phenylethyl)-4-N-(N-[4-(1-phenylethylamino)phenyl]anilino)peroxybenzene-1,4-diamine |
InChI |
InChI=1S/C40H38N4O2/c1-31(33-15-7-3-8-16-33)41-35-23-27-39(28-24-35)43(37-19-11-5-12-20-37)45-46-44(38-21-13-6-14-22-38)40-29-25-36(26-30-40)42-32(2)34-17-9-4-10-18-34/h3-32,41-42H,1-2H3 |
Clave InChI |
HHIZJALZMZZBDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC(C)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


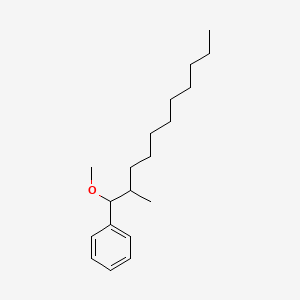

![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)
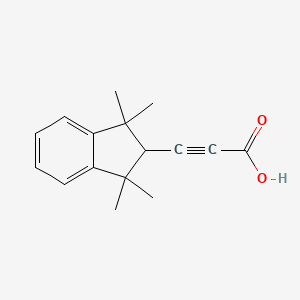
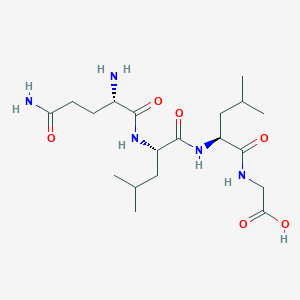
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)

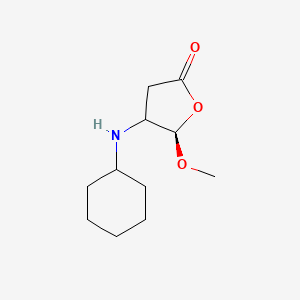
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
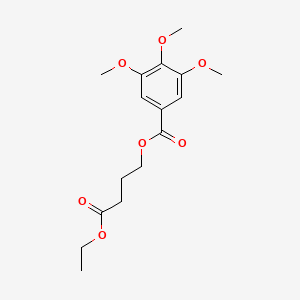
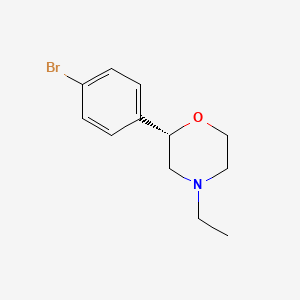
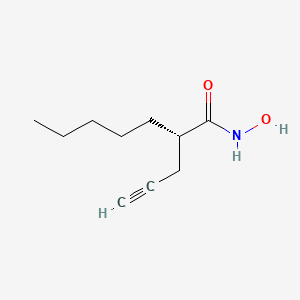

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
